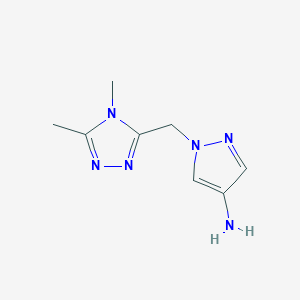
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine is a chemical compound that features a unique structure combining a triazole ring and a pyrazole ring
Métodos De Preparación
The synthesis of 1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable pyrazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Aplicaciones Científicas De Investigación
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine can be compared with similar compounds such as:
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine: This compound shares the triazole ring but differs in the presence of a piperazine ring instead of a pyrazole ring.
1-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-3-(2-ethoxybenzyl)-2-(4-methoxybenzyl)guanidine: This compound has a more complex structure with additional functional groups and rings.
The uniqueness of this compound lies in its specific combination of the triazole and pyrazole rings, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12N6 |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-6-11-12-8(13(6)2)5-14-4-7(9)3-10-14/h3-4H,5,9H2,1-2H3 |
Clave InChI |
UEKRHFXTJDOUMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


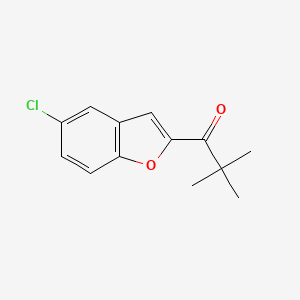

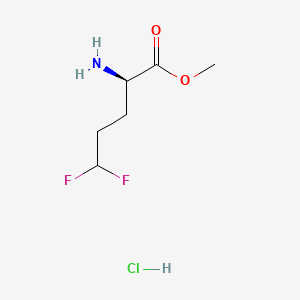
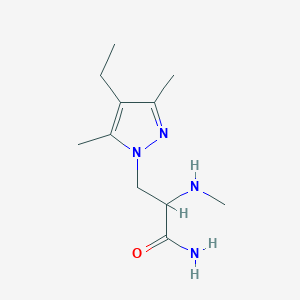
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
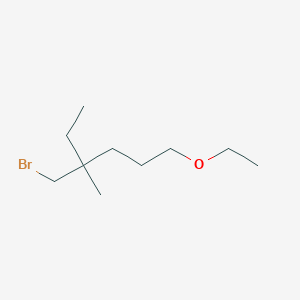
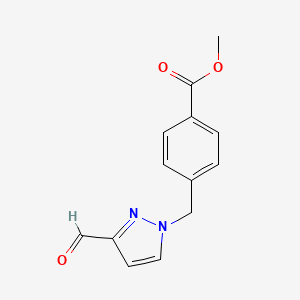

![3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)

![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
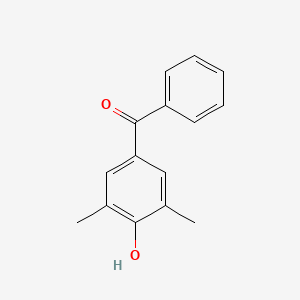
![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)

